molecular formula C9H13ClO3S2 B13624247 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride

3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride

Cat. No.: B13624247
M. Wt: 268.8 g/mol
InChI Key: JXWAZRAJRDGHCO-UHFFFAOYSA-N
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Description

3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a high-purity chemical compound with a molecular weight of 268.77 g/mol. This clear, pale liquid offers a unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists alike .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves the reaction of thiophene derivatives with ethoxypropane and sulfonyl chloride under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced monitoring techniques ensures that the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of enzyme activity and protein function, contributing to its biological effects .

Properties

Molecular Formula

C9H13ClO3S2

Molecular Weight

268.8 g/mol

IUPAC Name

3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H13ClO3S2/c10-15(11,12)8-2-5-13-6-4-9-3-1-7-14-9/h1,3,7H,2,4-6,8H2

InChI Key

JXWAZRAJRDGHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCOCCCS(=O)(=O)Cl

Origin of Product

United States

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